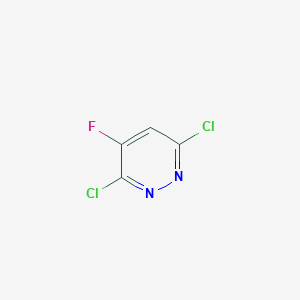

3,6-Dichloro-4-fluoropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-fluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZCRLSBKBKWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561518 | |

| Record name | 3,6-Dichloro-4-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92920-33-7 | |

| Record name | 3,6-Dichloro-4-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLORO-4-FLUOROPYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-dichloro-4-fluoropyridazine, a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and visualizations of its role in relevant biological pathways.

Introduction

This compound is a substituted pyridazine, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) on the electron-deficient pyridazine ring imparts unique chemical reactivity, making it a valuable and versatile building block in organic synthesis. Particularly, its susceptibility to nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of various functional groups, enabling the synthesis of diverse chemical libraries for drug discovery programs. This guide will delve into the core chemical and physical characteristics of this compound, outline its synthesis, and explore its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine ring with chlorine atoms at positions 3 and 6, and a fluorine atom at position 4.

Chemical Structure:

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 92920-33-7[1][2] |

| Molecular Formula | C₄HCl₂FN₂[1] |

| SMILES | C1=C(C(=NN=C1Cl)Cl)F[1] |

| InChI | InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H[1] |

| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Note that some of these properties are computed.

| Property | Value |

| Molecular Weight | 166.97 g/mol [1] |

| Exact Mass | 165.9500816 Da[1] |

| XLogP3 | 1.9[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 0[1] |

| Topological Polar Surface Area | 25.8 Ų[1] |

| Heavy Atom Count | 9[1] |

| Complexity | 103[1] |

Synthesis of this compound

Illustrative Experimental Protocol (Adapted from the synthesis of a similar compound)

The following protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine and illustrates a potential method for introducing a substituent at the 4-position of the 3,6-dichloropyridazine ring. Direct fluorination would likely involve a different set of reagents, such as an electrophilic fluorinating agent.

Materials:

-

3,6-Dichloropyridazine

-

Fluorinating agent (e.g., Selectfluor®)

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

Catalyst (if required)

Procedure:

-

To a solution of 3,6-dichloropyridazine in the chosen solvent, the fluorinating agent is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred at room temperature or heated as necessary, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, for instance, by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Applications in Organic Synthesis

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in Nucleophilic Aromatic Substitution

In SNAr reactions on polyhalogenated pyridazines, the position of nucleophilic attack is governed by the electronic activation provided by the ring nitrogen atoms and the nature of the leaving groups. Generally, the C4 and C6 positions of the pyridazine ring are highly activated towards nucleophilic attack. In the case of this compound, the fluorine atom at the C4 position is expected to be the most labile leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the partial negative charge in the transition state. This allows for the regioselective introduction of a wide range of nucleophiles at the C4 position.

Role in the Synthesis of Bioactive Molecules

The ability to selectively functionalize the C4 position of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the introduction of various amine-containing side chains can lead to the generation of libraries of compounds for screening against different biological targets.

Application in Drug Development: Targeting Cyclin-Dependent Kinases

Substituted pyridazines are a known scaffold in the design of inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Therefore, the development of small molecule inhibitors of CDKs is a major focus in cancer drug discovery.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The activity of CDKs is tightly regulated by their association with cyclins, forming cyclin-CDK complexes. These complexes then phosphorylate various substrate proteins to drive the cell cycle through its different phases. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by a pyridazine-based inhibitor.

Synthesis of a Potential CDK Inhibitor: An Experimental Workflow

The following workflow outlines the key steps in synthesizing a potential CDK inhibitor using this compound as a starting material.

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired amine nucleophile (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-amino-3,6-dichloropyridazine derivative.

Step 2: Further Functionalization (e.g., Suzuki Coupling)

-

To a solution of the 4-amino-3,6-dichloropyridazine derivative (1 equivalent) in a solvent system like 1,4-dioxane and water, add the desired boronic acid or ester (1.2 equivalents) and a base such as sodium carbonate (2 equivalents).

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective introduction of diverse functionalities. The utility of this scaffold in the development of kinase inhibitors, particularly for cancer therapy, highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications to aid researchers in leveraging this versatile intermediate in their scientific endeavors.

References

- 1. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine (CAS: 92920-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloro-4-fluoropyridazine, a key building block in modern medicinal chemistry. It details its physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

| Property | This compound (Computed) | 3,6-Dichloropyridazine (Experimental/Computed) |

| CAS Number | 92920-33-7 | 141-30-0 |

| Molecular Formula | C₄HCl₂FN₂[1] | C₄H₂Cl₂N₂[2][3] |

| Molecular Weight | 166.97 g/mol [1] | 148.98 g/mol [2][3] |

| Melting Point | Not available | 65-69 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| XLogP3-AA | 1.9 | 1.7[3] |

| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų[3] |

| IUPAC Name | This compound | 3,6-dichloropyridazine |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on the synthesis of analogous compounds such as 3,6-dichloropyridazine and other substituted pyridazines, a plausible synthetic route can be proposed.[4][5] The synthesis likely starts from a readily available precursor like maleic anhydride, which is first converted to 3,6-dihydroxypyridazine. This intermediate is then subjected to chlorination and fluorination steps to yield the final product.

A general workflow for the synthesis of the pyridazine core is depicted below.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Key Experimental Protocols

The reactivity of this compound is primarily governed by the presence of two chlorine atoms and a fluorine atom on the electron-deficient pyridazine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 3 and 6 positions are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. The fluorine atom at the 4-position can also be displaced, although its reactivity relative to the chlorine atoms depends on the specific reaction conditions and the nature of the nucleophile.

This versatile reactivity allows for the sequential and regioselective introduction of different substituents, a crucial feature in the construction of diverse chemical libraries for drug discovery.

2.2.1. Nucleophilic Aromatic Substitution with Amines

A common and vital reaction in the synthesis of kinase inhibitors is the displacement of a halide with an amine. Below is a generalized experimental protocol for such a reaction.

Experimental Protocol: Amination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or isopropanol) is added the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) for a period of 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired amino-substituted pyridazine derivative.

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridazine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[6][7][8][9][10] This enables the introduction of various aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Solvent and Degassing: A suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: The reaction is heated to a temperature between 80 °C and 120 °C and stirred for 4 to 24 hours, with progress monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 3,6-dichloropyridazine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13]

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to selectively introduce different functional groups onto the pyridazine core allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.

3.1.1. General Structure of Pyridazine-Based Kinase Inhibitors

Many kinase inhibitors share a common structural motif where a heterocyclic core, such as pyridazine, is substituted with various groups that interact with the ATP-binding pocket of the target kinase. The substituents at the 3, 4, and 6-positions of the pyridazine ring can be modified to optimize these interactions.

3.1.2. Potential Signaling Pathways Targeted

While specific signaling pathways targeted by derivatives of this compound are not extensively documented, related pyridazine compounds have been shown to inhibit various kinases involved in cancer progression, such as:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Receptor Tyrosine Kinases (RTKs): This family includes kinases like EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in tumors, driving cell proliferation, angiogenesis, and metastasis.

-

Intracellular Signaling Kinases: This includes kinases such as those in the MAPK and PI3K/AKT pathways, which are central to cell growth and survival.

The general mechanism of action for these inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of the signaling cascade.

Caption: Potential inhibition of cancer signaling pathways by pyridazine-based kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its highly functionalized pyridazine core allows for diverse chemical modifications through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These features make it a compound of significant interest for researchers and professionals in the field of drug discovery, particularly for the development of novel kinase inhibitors to target a range of diseases, most notably cancer. Further research into its specific reactions and the biological activities of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]

- 2. 3,6-Dichloropyridazine 97 141-30-0 [sigmaaldrich.com]

- 3. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. jofamericanscience.org [jofamericanscience.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,6-Dichloro-4-fluoropyridazine. As a halogenated pyridazine, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, proposes a synthetic route, and explores its potential applications in drug development, supported by detailed experimental protocols and logical diagrams.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with several approved drugs incorporating this heterocycle.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive moiety for drug design.[1] Halogenation of the pyridazine ring can further enhance its pharmacological properties by modulating its reactivity, metabolic stability, and binding interactions with biological targets. This compound is a trifunctionalized pyridazine with a unique substitution pattern that suggests a high potential for selective chemical modifications, making it a valuable intermediate for the synthesis of novel bioactive molecules.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄HCl₂FN₂ | [3] |

| Molecular Weight | 166.97 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 92920-33-7 | [3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 165.9500816 g/mol | [3] |

| Topological Polar Surface Area | 25.8 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

Synthesis

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route involves the selective fluorination of 3,6-dichloropyridazine. The following section outlines a proposed experimental protocol for this transformation.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from maleic hydrazide, as depicted in the following workflow diagram.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (from Maleic Hydrazide)

This protocol is adapted from a known procedure for the dichlorination of pyridazine-3,6-diol.[4][5]

Materials:

-

Maleic hydrazide (pyridazine-3,6-diol)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add maleic hydrazide to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3,6-dichloropyridazine.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound (from 3,6-Dichloropyridazine)

This proposed protocol is based on the electrophilic fluorination of aromatic compounds using Selectfluor®.[6]

Materials:

-

3,6-Dichloropyridazine

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Stirring apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 3,6-dichloropyridazine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor®.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

Reactivity

The chemical reactivity of this compound is dictated by the electron-withdrawing nature of the two nitrogen atoms and the three halogen substituents. This makes the pyridazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 3 and 6 positions are expected to be the most labile leaving groups in SNAr reactions.[7] The fluorine atom at the 4-position is generally a poorer leaving group than chlorine in SNAr, but its reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C5 position. This proton is coupled to the adjacent fluorine atom at C4, which should result in a doublet. The chemical shift of this proton is anticipated to be in the downfield region due to the deshielding effect of the electronegative nitrogen and halogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atoms attached to the halogens (C3, C4, and C6) will exhibit characteristic chemical shifts and coupling patterns. The C4 carbon, being directly bonded to fluorine, will appear as a doublet with a large one-bond C-F coupling constant. The C3 and C5 carbons will also show smaller two- and three-bond couplings to the fluorine atom, respectively.

Mass Spectrometry

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the C-Cl and C-F stretching vibrations, as well as aromatic C=C and C=N stretching frequencies typical for a pyridazine ring.

Potential Applications in Drug Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] The introduction of chlorine and fluorine atoms can significantly enhance the therapeutic potential of these molecules.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the halogen atoms allows for selective and sequential nucleophilic substitutions, enabling the construction of diverse chemical libraries for high-throughput screening.

Potential as a Bioactive Scaffold

Derivatives of this compound could potentially target various signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridazine moiety of this compound could serve as a scaffold for designing novel kinase inhibitors.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-5-fluoropyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the molecular formula C4HCl2FN2, authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4-dichloro-5-fluoropyrimidine . This versatile fluorinated heterocyclic compound is a critical building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of oncology and antiviral therapies. Its unique structural features, including reactive chlorine atoms and a strategically placed fluorine atom, make it a highly valuable precursor for the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2,4-dichloro-5-fluoropyrimidine is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2,4-dichloro-5-fluoropyrimidine | [1] |

| Molecular Formula | C4HCl2FN2 | [1] |

| Molecular Weight | 166.97 g/mol | [1][2] |

| CAS Number | 2927-71-1 | [1] |

| Appearance | White to off-white crystalline powder or solid | [3][4] |

| Melting Point | 37-41 °C | [5] |

| Boiling Point | 80 °C at 16 mmHg | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][7] | [3][7] |

| pKa (Predicted) | -3.96 ± 0.29 | [7] |

Spectroscopic Data:

| Spectrum Type | Key Features |

| ¹H NMR | A single proton signal is expected in the aromatic region. |

| ¹³C NMR | Four distinct carbon signals are anticipated, with their chemical shifts influenced by the electronegative chlorine, fluorine, and nitrogen atoms. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 2,4-dichloro-5-fluoropyrimidine is a critical process for its availability in research and development. Several methods have been reported, with the chlorination of 5-fluorouracil being a common approach.

Experimental Protocol: Synthesis from 5-Fluorouracil

This protocol details a common laboratory-scale synthesis of 2,4-dichloro-5-fluoropyrimidine.

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline (DMA) or another suitable tertiary amine catalyst

-

Trichloroethylene or other suitable solvent

-

Sodium bicarbonate (NaHCO3) solution

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Water

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and trichloroethylene is prepared.

-

Triphosgene is slowly added to the mixture at room temperature.

-

A tertiary amine catalyst, such as N,N-dimethylaniline, is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 2 to 24 hours, with the progress of the reaction monitored by a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is carefully quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with a dilute hydrochloric acid solution and a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization to yield 2,4-dichloro-5-fluoropyrimidine.

Applications in Drug Development

2,4-Dichloro-5-fluoropyrimidine serves as a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. The reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring allows for sequential and regioselective nucleophilic substitution, enabling the construction of diverse molecular architectures.

Role as a Precursor for Kinase Inhibitors

A significant application of 2,4-dichloro-5-fluoropyrimidine is in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6][7] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By reacting 2,4-dichloro-5-fluoropyrimidine with various amines and other nucleophiles, medicinal chemists can synthesize libraries of compounds for screening against different kinase targets. The fluorine atom at the 5-position can enhance the binding affinity and metabolic stability of the final drug molecule.[3]

Synthesis of Antiviral and Antifungal Agents

The pyrimidine core is also prevalent in antiviral and antifungal medications. 2,4-Dichloro-5-fluoropyrimidine is a key starting material for the synthesis of fluorinated pyrimidine analogs that can interfere with viral or fungal replication.[3] For instance, it is an important intermediate in the synthesis of the antifungal drug voriconazole.

Visualizing Synthesis and Applications

To further illustrate the utility of 2,4-dichloro-5-fluoropyrimidine, the following diagrams, generated using the DOT language, depict its synthesis workflow and its role as a versatile building block in medicinal chemistry.

Caption: Synthesis workflow for 2,4-dichloro-5-fluoropyrimidine.

Caption: Role as a key building block in medicinal chemistry.

References

- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. jecibiochem.com [jecibiochem.com]

- 4. 2,4-Dichloro-5-fluoropyrimidine [lzchemical.com]

- 5. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]

- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]

3,6-Dichloro-4-fluoropyridazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 3,6-Dichloro-4-fluoropyridazine, a heterocyclic compound relevant in medicinal chemistry and agrochemical research. The data herein is compiled from established chemical databases.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂FN₂ | PubChem[1] |

| Molecular Weight | 166.97 g/mol | PubChem[1], AChemBlock[2] |

| Monoisotopic Mass | 165.9500816 Da | PubChem[1] |

| CAS Number | 92920-33-7 | PubChem[1], AChemBlock[2] |

Chemical Structure and Identifiers

The structural and naming conventions are critical for unambiguous identification in research and procurement.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=NN=C1Cl)Cl)F |

| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N |

Experimental Protocols

Determining the molecular weight and formula of a well-characterized compound like this compound typically relies on standard analytical techniques. The data presented is computationally derived and confirmed through methods such as:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to verify the exact mass and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to elucidate the chemical structure, confirming the arrangement of atoms and the presence of the fluoro-substituent, which corroborates the molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, which provides an empirical formula that can be compared to the proposed molecular formula.

Detailed, specific experimental protocols for these standard procedures are widely available in analytical chemistry literature and are dependent on the specific instrumentation used.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Figure 1: Core properties of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 3,6-Dichloro-4-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound 3,6-Dichloro-4-fluoropyridazine (CAS No. 92920-33-7). The information presented is intended to support risk assessment and ensure safe handling and use in a laboratory and drug development setting. This document summarizes key hazard classifications, toxicological data, safe handling procedures, and the experimental methodologies used to determine these hazards.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1]

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining preventative measures, response actions in case of exposure, and storage and disposal guidelines.[1]

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |

| P337 + P317 | If eye irritation persists: Get medical help.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 Oral | >50 mg/kg | Rat | Oral | [3] |

| LC50 Inhalation | >1070 mg/m³/4h | Rat | Inhalation | [3][4] |

Note: This data is for the analog 3,6-Dichloropyridazine and should be interpreted with caution for this compound.

Experimental Protocols

The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments relevant to the identified hazards.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6]

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[6] The untreated skin of the same animal serves as a control. The degree of irritation is evaluated at specified intervals.[5]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[6]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 g of the solid test substance (moistened with a small amount of water to form a paste) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[6]

-

Exposure: The exposure period is 4 hours.[6] After exposure, any residual test substance is removed.[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] If effects persist, observations may continue for up to 14 days to assess reversibility.[6]

-

Scoring: The reactions are scored using a standardized grading system. A substance is considered an irritant if the scores for erythema or edema exceed a certain threshold.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or serious damage to the eye.[8]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[9] The untreated eye serves as a control.[8] The degree of eye irritation/corrosion is assessed at specific intervals.

Methodology:

-

Animal Selection: Healthy adult albino rabbits with no pre-existing eye defects are used.[10]

-

Application: A single dose of the test substance (typically 0.1 g for solids) is placed in the conjunctival sac of one eye, after which the eyelids are gently held together for about one second.[9]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9] If lesions persist, observations can be extended up to 21 days to determine reversibility.[8]

-

Scoring: Ocular lesions are scored according to a standardized system. The classification of the substance is based on the severity and reversibility of the observed effects.[8]

Acute Inhalation Toxicity (OECD Guideline 403)

This study is designed to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[11]

Principle: Animals, typically rats, are exposed to the test substance in an inhalation chamber for a defined period.[11] The study can be designed to determine the median lethal concentration (LC50) or to assess toxicity at one or more concentration levels.[11]

Methodology:

-

Animal Selection: Young adult rats are the preferred species.[12]

-

Exposure System: A dynamic airflow inhalation exposure system is used to maintain a controlled and constant concentration of the test substance in the air.[11]

-

Exposure Conditions: Animals are typically exposed for 4 hours to the test substance as a dust or aerosol.[11] The concentration of the test substance and the particle size distribution are carefully monitored.

-

Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[11][12]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[11]

Visualized Workflows and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for hazard assessment and the relationship between the identified hazards of this compound.

Caption: Workflow for Hazard Assessment of a Chemical Substance.

Caption: Relationship between Exposure Routes and Health Hazards.

Safe Handling and Storage

Given the identified hazards, the following procedures should be strictly followed when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

This guide is intended to provide a summary of the available safety and hazard information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

3,6-Dichloro-4-fluoropyridazine synonyms and identifiers

An In-depth Technical Guide on 3,6-Dichloro-4-fluoropyridazine: Synonyms and Identifiers

This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its various synonyms and chemical identifiers. This information is critical for researchers, scientists, and professionals in drug development and chemical synthesis to ensure accurate identification and tracking of this compound in literature, patents, and chemical databases.

Chemical Identity

This compound is a halogenated heterocyclic compound. Its structure consists of a pyridazine ring substituted with two chlorine atoms and one fluorine atom. The precise arrangement of these halogens on the pyridazine core is crucial for its chemical properties and reactivity.

Identifiers for this compound

Accurate identification of chemical compounds is paramount in scientific research and development. A variety of standardized and database-specific identifiers are used to reference this compound. These are summarized in the table below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1], AChemBlock[2] |

| CAS Number | 92920-33-7 | PubChem[1], AChemBlock[2] |

| PubChem CID | 14547593 | PubChem[1] |

| EC Number | 810-094-2 | PubChem[1] |

| Molecular Formula | C4HCl2FN2 | PubChem[1] |

| Molecular Weight | 166.97 g/mol | PubChem[1] |

| InChI | InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H | PubChem[1] |

| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C(=NN=C1Cl)Cl)F | PubChem[1] |

| DSSTox Substance ID | DTXSID30561518 | PubChem[1] |

| MDL Number | MFCD21648467 | AChemBlock[2] |

Synonyms

In addition to the formal identifiers, a variety of synonyms are used in commercial and academic contexts. These are often catalog numbers or alternative naming conventions.

-

3,6-Dichloro-4-fluoro-pyridazine[2]

-

Pyridazine, 3,6-dichloro-4-fluoro-[1]

-

RefChem:272332[1]

-

DTXCID20512296[1]

-

SCHEMBL23932248[1]

-

AKOS016012183[1]

-

CS-0051594[1]

Logical Relationship of Identifiers

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unique identification. The following diagram illustrates this logical relationship.

Caption: Logical flow from the chemical structure to various text-based and registry identifiers.

Experimental Data and Protocols

While this guide focuses on the synonyms and identifiers of this compound, it is important to note that this compound is primarily used as a building block in organic synthesis. Detailed experimental protocols for its use would be found in the context of the synthesis of more complex molecules. Researchers interested in specific reactions involving this compound should consult relevant synthetic chemistry literature and patents, which can be searched using the identifiers provided in this document.

Conclusion

The accurate and consistent identification of this compound is essential for the scientific community. This guide provides a consolidated reference for its primary identifiers and synonyms, facilitating unambiguous communication and information retrieval. The use of standardized identifiers such as the CAS Number and IUPAC name is strongly encouraged in all scientific communications.

References

The Pivotal Role of Halogenated Pyridazines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, make it an attractive framework for the design of novel therapeutic agents. The strategic introduction of halogen atoms onto the pyridazine ring further enhances its utility, modulating its electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the role of halogenated pyridazines in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Biological Data of Halogenated Pyridazine Derivatives

The introduction of halogens to the pyridazine scaffold has led to the development of potent inhibitors against a range of biological targets, particularly protein kinases. The following tables summarize the in vitro activities of selected halogenated pyridazine derivatives.

Table 1: Inhibitory Activity of Halogenated Pyridazine-Based Kinase Inhibitors

| Compound ID/Name | Target Kinase | IC50 (nM) | Halogen Substituent(s) | Reference |

| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | - (Allosteric inhibitor) | Deuterium, Chloro | [1] |

| Relugolix | GnRH Receptor Antagonist | 0.12-0.15 | Fluoro | [2] |

| Ensartinib (X-396) | ALK | <1 | Chloro | [3] |

| Compound 5b | VEGFR-2 | - (92.2% inhibition at 10 µM) | Chloro | [4] |

| SKI2162 | ALK5 | 94 | - | [5] |

| GW6604 | ALK5 | 140 | - | [6] |

| Compound 13 | CSK | Potent (specific value not provided) | - | [7] |

| Compound 27f | Mps1 | 0.70 | - | [8] |

Table 2: Anticancer Activity of Halogenated Pyridazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Halogen Substituent(s) | Reference |

| Compound 9e | NCI-60 Panel | Micromolar range | Fluoro | [3] |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | - | [9] |

| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 | - | [9] |

| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | - | [9] |

| Compound 5b | HCT-116 (Colon) | Potent (specific value not provided) | Chloro | [4] |

| Pyrrolo[1,2-b]pyridazine 5a | Plant cells | - (phytotoxic) | - | [10] |

| Pyrrolo[1,2-b]pyridazine 5b | Plant cells | - (less phytotoxic) | Fluoro | [10] |

| Pyrrolo[1,2-b]pyridazine 5c | Plant cells | - (phytotoxic) | Chloro | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common halogenated pyridazine precursor and for a representative in vitro kinase inhibition assay.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a versatile starting material for the synthesis of a wide array of substituted pyridazine derivatives.

Materials:

-

3,6-Dihydroxypyridazine (Maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3,6-dihydroxypyridazine.

-

Carefully add phosphorus oxychloride to the flask under a fume hood.

-

Equip the flask with a reflux condenser and heat the reaction mixture. The reaction temperature and time can be optimized (e.g., 80-125°C for 4 hours or more).[10][11][12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it into ice-cold water or a saturated sodium bicarbonate solution. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3,6-dichloropyridazine.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)[13][14]

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13]

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

-

Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.[14]

-

Assay Plate Setup:

-

Add the master mix to all wells of a 96-well plate.

-

Add the diluted test compounds to the appropriate wells.

-

Include a "positive control" well with vehicle (DMSO) instead of the test compound.

-

Include a "blank" well with buffer but no enzyme to measure background signal.

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[14][15]

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]

-

-

Measurement: Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Subtract the background luminescence (from the blank wells) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the development pipeline of halogenated pyridazine-based drugs.

TGF-β Signaling Pathway

Halogenated pyridazines have been developed as inhibitors of ALK5 (TGF-β type I receptor kinase), a key component of the TGF-β signaling pathway, which is implicated in fibrosis and cancer.[5][6]

Caption: TGF-β signaling pathway and the inhibitory action of halogenated pyridazines on ALK5.

JAK-STAT Signaling Pathway

Deucravacitinib, a deuterated and chlorinated pyridazine derivative, is an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. The JAK-STAT pathway is crucial for cytokine signaling and is implicated in autoimmune diseases.[16]

Caption: JAK-STAT signaling pathway and the allosteric inhibition of TYK2 by Deucravacitinib.

General Drug Discovery and Development Workflow

The development of halogenated pyridazine-based drugs follows a standardized, multi-stage process from initial concept to market approval.

Caption: A generalized workflow for the discovery and development of new pharmaceutical agents.

References

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genemod.net [genemod.net]

- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. cusabio.com [cusabio.com]

A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on Pyridazine Rings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions on pyridazine rings. Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties and diverse biological activities.[1] Understanding the principles and practical applications of SNAr on this heterocyclic system is crucial for the rational design and synthesis of novel pyridazine-based therapeutic agents.

Introduction to Nucleophilic Aromatic Substitution on Pyridazine

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency makes the pyridazine nucleus susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the functionalization of the pyridazine core.

The general mechanism for SNAr reactions proceeds via a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyridazine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The presence of the electronegative nitrogen atoms in the pyridazine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group departs, and the aromaticity of the pyridazine ring is restored.

The positions most susceptible to nucleophilic attack on the pyridazine ring are those ortho and para to the ring nitrogens. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto these nitrogen atoms, leading to a more stable transition state.

The Mechanism of SNAr on Pyridazine Rings

The accepted mechanism for SNAr on pyridazine rings is the addition-elimination pathway, as illustrated below. The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (e.g., a halogen).

Caption: Generalized mechanism of nucleophilic aromatic substitution on a pyridazine ring.

Regioselectivity in SNAr of Substituted Pyridazines

The regioselectivity of SNAr on substituted pyridazines is a critical aspect for synthetic chemists. The position of nucleophilic attack is influenced by both the inherent electronic properties of the pyridazine ring and the electronic and steric effects of the substituents.

For instance, in the case of 3,6-dichloropyridazine, a common starting material, selective monosubstitution can often be achieved. The reaction of 3,6-dichloropyridazine with various nucleophiles such as those containing oxygen, sulfur, or nitrogen has been shown to be a viable method for introducing a single substituent.[4]

Quantitative Data on SNAr of Pyridazines

The following tables summarize quantitative data from various studies on SNAr reactions of pyridazine derivatives.

Table 1: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Acid Hydrazides | Reflux in ethanol | 3-Hydrazinyl-6-chloropyridazine derivatives | - | [4] |

| p-Toluene sulfonylhydrazine | Reflux in ethanol | 3-Chloro-6-(2-tosylhydrazinyl)pyridazine | - | [4] |

| Anthranilic acid derivatives | Reflux in ethanol | 2-((6-Chloropyridazin-3-yl)amino)benzoic acid derivatives | - | [4] |

| Ammonium hydroxide | - | 6-Chloropyridazin-3-amine | - | [4] |

| Sodium azide | Reflux in ethanol | 3-Azido-6-chloropyridazine | - | [4] |

| Thiosemicarbazide | Reflux in ethanol | 2-((6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide | - | [4] |

Table 2: Synthesis of Substituted Pyridazinones

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Reference |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 72 | [5] |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 94 | [5] |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 58 | [5] |

| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | - | - | - | 84 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNAr on pyridazine rings, based on published literature.

General Procedure for the Synthesis of 3-Substituted-6-chloropyridazines from 3,6-Dichloropyridazine [4]

A mixture of 3,6-dichloropyridazine (0.01 mol) and the respective nucleophile (0.01 mol) in absolute ethanol (20 ml) is heated under reflux for a specified time (typically several hours). The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, dried, and purified by crystallization from a suitable solvent (e.g., ethanol) to afford the desired monosubstituted product.

Synthesis of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [5]

Detailed experimental procedures for the synthesis of this and related compounds can be found in the cited reference. The synthesis typically involves the cyclization of a corresponding keto-acid with hydrazine, followed by further functionalization. Spectroscopic data for characterization is also provided in the source.[5]

-

1H NMR (500 MHz, DMSO-d6, δ (ppm)) : 2.96 (s, 2H, CH2-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH).[5]

-

ESI-HRMS : calculated for C17H13ClN2O [M + H]+: 297.0715, found: 297.1030.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of substituted pyridazines via SNAr.

Caption: General workflow for the synthesis and characterization of substituted pyridazines.

Conclusion

Nucleophilic aromatic substitution is a powerful and versatile tool for the functionalization of the pyridazine ring. The electron-deficient nature of this heterocycle facilitates these reactions, allowing for the introduction of a wide range of substituents. A thorough understanding of the reaction mechanism, regioselectivity, and the influence of substituents is paramount for the successful design and synthesis of novel pyridazine-based compounds with potential applications in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3,6-Dichloro-4-fluoropyridazine from Maleic Anhydride: Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,6-Dichloro-4-fluoropyridazine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis originates from the readily available starting material, maleic anhydride.

The synthetic pathway is a three-step process:

-

Formation of the Pyridazine Core: Reaction of maleic anhydride with hydrazine to form pyridazine-3,6-diol (commonly known as maleic hydrazide).

-

Dichlorination: Conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine using a chlorinating agent.

-

Selective Fluorination: Introduction of a fluorine atom at the C4-position of the pyridazine ring.

While the initial two steps are well-documented, the final selective fluorination is a more challenging transformation with limited specific examples in open literature, often considered proprietary. The protocol provided for the final step is a representative method based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.

Experimental Workflow

The overall synthetic scheme is illustrated below.

Step 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride

This step involves the condensation reaction between maleic anhydride and hydrazine hydrate in an acidic medium to form the stable pyridazine-3,6-diol ring.

Experimental Protocol

-

To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).

-

Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask with stirring.

-

To this solution, add 98 g of maleic anhydride (1 mol) in portions.

-

Heat the resulting mixture to reflux at 110°C and maintain for 3 to 6 hours.[1][2]

-

After the reaction is complete, cool the mixture to allow for crystallization.

-

Filter the resulting solid precipitate via suction filtration.

-

Wash the filter cake 3-4 times with cold ethanol to remove impurities.[1]

-

Dry the collected white solid to obtain pyridazine-3,6-diol.

Quantitative Data Summary: Step 1

| Parameter | Value | Reference(s) |

| Reactants | ||

| Maleic Anhydride | 98 g (1 mol) | [1] |

| Hydrazine Hydrate (80%) | 72.5 mL (~1.3 mol) | [1] |

| Hydrochloric Acid (30%) | 120 mL | [1] |

| Reaction Conditions | ||

| Temperature | 105-110°C | [1][2] |

| Time | 3-6 hours | [1][2] |

| Product | ||

| Yield | 91-97% | [1][2][3] |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 298-300°C | [1] |

Step 2: Synthesis of 3,6-Dichloropyridazine

This step converts the hydroxyl groups of pyridazine-3,6-diol into chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol (using POCl₃)

-

In a 2 L round-bottom flask under a nitrogen atmosphere, charge 125 g (1.115 mol) of pyridazine-3,6-diol.[4]

-

Carefully add 520 mL (5.576 mol) of phosphorus oxychloride (POCl₃) at room temperature.[4]

-

Heat the reaction mixture to 80°C and maintain overnight (approx. 12-16 hours) with stirring.[4]

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, yielding a thick mass.[4]

-

Dilute the residue with 1 L of ethyl acetate (EtOAc).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of EtOAc.

-

Combine all organic layers and wash with 1 L of water, followed by 1 L of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.

Quantitative Data Summary: Step 2

| Parameter | Protocol A (POCl₃) | Protocol B (PCl₅) |

| Reactants | ||

| Pyridazine-3,6-diol | 125 g (1.115 mol)[4] | 22 g (0.2 mol)[1] |

| Chlorinating Agent | POCl₃, 520 mL (5.576 mol)[4] | PCl₅, 232.8 g (1.12 mol)[1] |

| Reaction Conditions | ||

| Temperature | 80°C[4] | 125°C[1] |

| Time | Overnight[4] | 4 hours[1] |

| Product | ||

| Yield | ~85%[4] | Not specified |

| Appearance | Solid | Solid |

| Melting Point | 68-69°C[5] | 68-69°C[5] |

Step 3: Synthesis of this compound (Proposed Protocol)